3'-Epi Empagliflozin is classified as a pharmaceutical impurity of Empagliflozin, which is derived from the class of compounds known as glycosides. It is specifically categorized under organic compounds with a focus on its role in quality control and analytical chemistry within pharmaceutical settings. The compound's chemical formula is , and it has been studied for its structural and functional properties in relation to its parent compound, Empagliflozin .
The synthesis of 3'-Epi Empagliflozin typically involves several steps that mirror those used in the production of Empagliflozin, albeit with modifications to account for the stereochemical differences. The synthesis may utilize starting materials such as 5-bromo-2-chlorobenzoic acid, followed by various reactions including reduction and coupling processes to yield intermediates that can be further manipulated to produce the desired isomer .
These methods are designed to optimize yield while minimizing by-products, thus ensuring high purity levels suitable for pharmaceutical applications.
The molecular structure of 3'-Epi Empagliflozin can be represented as follows:
The stereochemistry at specific carbon centers distinguishes it from its parent compound, influencing its biological activity .
3'-Epi Empagliflozin may participate in various chemical reactions typical of organic compounds, including:
These reactions are crucial for understanding the stability, reactivity, and potential metabolic pathways of the compound within biological systems .
The physical properties of 3'-Epi Empagliflozin include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to extreme pH levels or temperatures .
3'-Epi Empagliflozin serves primarily as an impurity standard in quality control processes during the manufacturing of Empagliflozin. Its analysis helps ensure the purity and efficacy of pharmaceutical products. Additionally, understanding its properties can aid in drug development research focusing on stereochemistry's impact on pharmacodynamics and pharmacokinetics .
3'-Epi Empagliflozin is a stereoisomer of the sodium-glucose cotransporter 2 (SGLT2) inhibitor empagliflozin, distinguished by the inverted configuration at a single chiral center. Its core structure comprises a β-glucosyl moiety linked via a C-aryl bond to a dichlorophenyl group, which is further modified by a benzyl ether tethered to a tetrahydrofuran (THF) ring. The critical stereochemical divergence from empagliflozin resides in the C3' position of the THF ring, where the hydroxyl group exhibits an inverted spatial orientation (R or S), as illustrated in Table 1 [5] [8].
This epimerization arises from site-selective radical reactions or synthetic rearrangements that selectively invert the C3' stereocenter without altering other chiral sites. The THF ring’s C3' stereochemistry influences the compound’s three-dimensional topology, particularly the orientation of its oxygen atom, which may alter intermolecular interactions (e.g., hydrogen bonding, hydrophobic contacts) with biological targets like SGLT2 [8]. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm the C3' epimerization, revealing distinct spatial arrangements compared to the parent drug [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: